molecular formula C6H5ClN2O2 B071042 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide CAS No. 182483-97-2

6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide

Cat. No.: B071042
CAS No.: 182483-97-2
M. Wt: 172.57 g/mol
InChI Key: WVGAIBCNLHQTSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide is a high-purity, synthetic heterocyclic compound that serves as a versatile and critical building block in medicinal chemistry and drug discovery research. This molecule features a privileged dihydropyridinone scaffold, incorporating both a chloro substituent and a carboxamide functional group, making it a valuable intermediate for the synthesis of more complex chemical entities. Its primary research value lies in its role as a precursor for the development of novel kinase inhibitors, enzyme modulators, and other pharmacologically active agents targeting a range of diseases. The electrophilic chloro group at the 6-position allows for efficient nucleophilic aromatic substitution, enabling facile derivatization to create diverse compound libraries. Simultaneously, the carboxamide moiety offers opportunities for hydrogen bonding, influencing the compound's binding affinity and solubility profile in biological systems. Researchers utilize this compound to explore structure-activity relationships (SAR), to develop potential therapeutics in areas such as oncology, neuroscience, and inflammation. It is presented as a key synthetic intermediate for constructing fused heterocyclic systems and for probing novel mechanisms of action in biochemical assays.

Properties

IUPAC Name

2-chloro-6-oxo-1H-pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-4-1-3(6(8)11)2-5(10)9-4/h1-2H,(H2,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGAIBCNLHQTSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(NC1=O)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628615
Record name 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182483-97-2
Record name 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide, a compound belonging to the dihydropyridine family, has garnered attention due to its diverse biological activities. This article reviews the existing literature on its pharmacological properties, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H7ClN2O2C_8H_7ClN_2O_2 with a molecular weight of approximately 188.60 g/mol. The compound features a chloro substituent at the 6-position and a carboxamide group at the 4-position of the dihydropyridine ring, which is crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that compounds within the dihydropyridine class exhibit significant antimicrobial properties. A study evaluated various derivatives of 1,4,6-trisubstituted dihydropyridines against multiple bacterial strains. Notably, one compound demonstrated comparable efficacy to ampicillin against Staphylococcus aureus and Escherichia coli, indicating that this compound may share similar antimicrobial potential .

CompoundTarget BacteriaMIC (µg/mL)Activity Level
24Staphylococcus aureus16Equipotent to ampicillin
24Escherichia coli16Equipotent to ampicillin
24Candida albicans32Moderate

Anticancer Potential

The anticancer properties of dihydropyridine derivatives have been extensively studied. In vitro assays revealed that certain derivatives exhibited cytotoxic effects against human tumor cell lines. For instance, one study identified a derivative with an IC50 value significantly lower than doxorubicin against the HT29 colon carcinoma cell line .

Case Study: Cytotoxicity Evaluation

A series of dihydropyridine compounds were synthesized and tested for their cytotoxic effects. The results indicated that:

CompoundCell LineIC50 (µM)Comparison to Doxorubicin
24HT290.82.5 times more active
15MCF71.5Comparable
23A5491.0Comparable

The promising results suggest that modifications in the structure of dihydropyridines can enhance their anticancer activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to inhibit key enzymes involved in cell proliferation and bacterial replication. The mechanism may involve:

  • Enzyme Inhibition : Compounds may inhibit DNA gyrase and topoisomerase IV in bacteria.
  • Cell Cycle Arrest : Certain derivatives induce apoptosis in cancer cells by disrupting cell cycle progression.

Structure-Activity Relationship (SAR)

The biological activity of dihydropyridines is highly dependent on their structural features. Modifications at various positions on the ring can lead to enhanced potency or selectivity for specific biological targets.

Key Findings:

  • Chloro Substitution : The presence of a chloro group at position 6 has been associated with increased antimicrobial activity.
  • Carboxamide Group : The carboxamide functionality is crucial for maintaining solubility and bioactivity.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that 6-Chloro-2-oxo-1,2-dihydropyridine derivatives exhibit notable antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study reported the minimum inhibitory concentration (MIC) values for selected compounds:

CompoundTarget BacteriaMIC (µg/mL)Activity Level
24Staphylococcus aureus16Equipotent to ampicillin
24Escherichia coli16Equipotent to ampicillin
24Candida albicans32Moderate

These findings suggest that the compound's structure contributes to its antimicrobial efficacy, potentially through enzyme inhibition mechanisms.

Anticancer Potential
The anticancer properties of this compound have also been investigated. In vitro assays have demonstrated cytotoxic effects against various human tumor cell lines. For instance, one study highlighted a derivative with an IC50 value significantly lower than doxorubicin against the HT29 colon carcinoma cell line:

CompoundCell LineIC50 (µM)Comparison to Doxorubicin
24HT290.82.5 times more active
15MCF71.5Comparable
23A5491.0Comparable

These results suggest that structural modifications can enhance anticancer activity, making it a promising candidate for further development.

Agricultural Applications

6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide is used in the formulation of agrochemicals, particularly as an active ingredient in fungicides and herbicides. Its effectiveness in controlling plant pathogens while minimizing environmental impact makes it valuable in sustainable agriculture practices.

Biochemical Research

The compound is utilized in biochemical research focused on enzyme inhibition and metabolic pathways. Its ability to interact with specific molecular targets allows researchers to study complex biological processes, including the inhibition of key enzymes involved in bacterial replication and cancer cell proliferation.

Material Science

In material science, derivatives of this compound are explored for their potential use in developing advanced materials such as polymers and coatings. The unique properties of these compounds contribute to enhanced durability and resistance to environmental factors.

Diagnostic Applications

This compound is being investigated for its role in developing diagnostic agents that enhance the detection of specific biomarkers in medical testing. This application is particularly relevant in the context of early disease detection and monitoring.

Case Studies and Research Findings

Several studies have documented the pharmacological properties of 6-Chloro-2-oxo-1,2-dihydropyridine derivatives:

  • Antimicrobial Study : A series of dihydropyridine compounds were synthesized and tested for antimicrobial activity against clinical isolates, revealing promising results comparable to existing antibiotics.
  • Cytotoxicity Evaluation : A detailed cytotoxicity evaluation was conducted on various cancer cell lines, demonstrating the potential of modified dihydropyridines as effective anticancer agents.
  • Enzyme Inhibition Mechanisms : Investigations into the mechanisms of action revealed that these compounds may inhibit DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.

Comparison with Similar Compounds

Structural and Functional Analogues

N-(3-(3,4-Dichlorophenyl)propyl)-3-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide (Compound 5)
  • Structure : Differs from the target compound by the addition of a 3-hydroxy group, a 1-methyl group, and a 3,4-dichlorophenylpropyl substituent.
  • Biological Activity :
    • EL inhibition: IC₅₀ = 61 nM
    • HL inhibition: IC₅₀ = 16 nM
    • Selectivity: >90,000 nM against lipoprotein lipase (LPL), indicating high specificity for EL/HL over LPL .
  • Physicochemical Properties :
    • Measured pKa = 6.5 (weakly acidic to neutral), which may influence solubility and membrane permeability.
    • Molecular weight: 255.32 g/mol.
N-Benzyl-2-oxo-1,2-dihydropyridine-4-carboxamide
  • Structure : Lacks the 6-chloro substituent but includes a benzyl group at the nitrogen.
  • Molecular weight: 228.25 g/mol, suggesting lower lipophilicity compared to compound 5 .
  • Data Gaps: No explicit IC₅₀ values reported for enzymatic targets.
4-Chloro-6-methyl-2-oxo-1-propyl-1,2-dihydropyridine-3-carbaldehyde
  • Structure : Features a chloro group at position 4, a methyl group at position 6, and a propyl substituent at position 1. The aldehyde group at position 3 replaces the carboxamide.
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
  • Structure : Pyrimidine core (vs. dihydropyridine) with chloro and methyl substituents.
  • Divergence : The pyrimidine ring alters electronic distribution and hydrogen-bonding capacity, likely reducing compatibility with EL/HL active sites compared to dihydropyridine derivatives .

Comparative Data Table

Compound Core Structure Key Substituents EL IC₅₀ (nM) HL IC₅₀ (nM) Selectivity (LPL IC₅₀) Molecular Weight (g/mol)
Target Compound Dihydropyridine 6-Cl, 4-carboxamide Not reported Not reported Not reported Inferred ~210–220
Compound 5 () Dihydropyridine 3-OH, 1-Me, 3,4-Cl-phenylpropyl 61 16 >90,000 255.32
N-Benzyl Analog () Dihydropyridine N-Benzyl, 4-carboxamide N/A N/A N/A 228.25
4-Cl-6-Me-3-carbaldehyde () Dihydropyridine 4-Cl, 6-Me, 1-propyl, 3-CHO N/A N/A N/A 213.66
2-Cl-6-Me-pyrimidine () Pyrimidine 2-Cl, 6-Me, 4-COOH N/A N/A N/A 176.59

Key Insights from Structural Modifications

Chloro Substituent : The 6-chloro group in the target compound may enhance binding to EL/HL through hydrophobic or halogen-bonding interactions, as seen in compound 5’s dichlorophenylpropyl chain .

Carboxamide vs. Aldehyde : The carboxamide group (present in the target and compound 5) likely improves solubility and target engagement compared to the aldehyde in ’s compound, which could form Schiff bases with off-target amines .

Ring System : Dihydropyridine derivatives (target, compound 5) show superior enzyme inhibition over pyrimidine analogs (), emphasizing the importance of the core structure in activity .

Preparation Methods

Hydrothermal Synthesis from Halogenated Pyridine Precursors

A prominent method for synthesizing dihydropyridine derivatives involves hydrothermal reactions, as demonstrated in the preparation of structurally similar compounds. For instance, a patent describing the synthesis of 6-oxo-1,6-dihydropyridine-3-carboxylic acid highlights the use of 2-chloro-5-trifluoromethylpyridine in a sealed hydrothermal reactor at 100–180°C for 24–72 hours. This method employs water as a solvent, achieving yields exceeding 80% while minimizing thermal stress and internal crystal defects. Adapting this approach to this compound would likely involve substituting the trifluoromethyl group with a carboxamide moiety and optimizing reaction parameters for chlorine retention.

Key steps include:

  • Precursor activation : Halogenated pyridines undergo nucleophilic substitution under high-temperature aqueous conditions.

  • Cyclization : Intramolecular esterification or amidation forms the dihydropyridine ring.

  • Crystallization : Slow cooling yields stable crystalline products, critical for pharmaceutical applications.

Cyclization of Carboxylic Acid Derivatives

Cyclization strategies using ester or acid precursors represent another viable pathway. A study on bicyclic dihydropyridine-3-carboxamides outlines a multi-step process involving methyl ester intermediates. For example, methyl 1-(benzyloxy)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate was synthesized via sodium methoxide-mediated cyclization, followed by deprotection and amidation. Translating this to the target compound would require:

  • Esterification : Conversion of 6-chloro-2-oxo-1,2-dihydropyridine-4-carboxylic acid to its methyl ester using methanol and acid catalysts.

  • Amidation : Reaction with ammonia or amine nucleophiles under microwave irradiation or thermal conditions.

Reaction yields in analogous systems range from 36% to 66%, depending on the substitution pattern and protecting groups.

Reaction Conditions and Optimization

Temperature and Solvent Systems

ParameterHydrothermal MethodCyclizationOne-Pot
Temperature (°C)100–18025–14060–100
SolventWaterMethanol/DMFEthanol
Reaction Time (h)24–722–724–12
Yield (%)>8036–66Not reported

Hydrothermal methods excel in sustainability but demand specialized equipment. Cyclization in polar aprotic solvents like DMF facilitates higher yields but introduces challenges in solvent removal.

Catalysts and Reagents

  • Bases : Sodium methoxide and triethylamine promote deprotonation and cyclization.

  • Acid Catalysts : Sulfuric acid or p-toluenesulfonic acid (PTSA) aid esterification and ring closure.

  • Reducing Agents : Palladium on carbon (Pd/C) enables hydrogenolytic deprotection of benzyl groups.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adapting hydrothermal synthesis to continuous flow systems could enhance scalability. Benefits include:

  • Improved heat transfer : Mitigates thermal degradation of sensitive intermediates.

  • Consistent product quality : Automated control over residence time and temperature.

Mechanistic Insights and Side Reactions

Competing Pathways

During amidation, over-reduction or premature dehalogenation can occur, as observed in the formation of 4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides. Mitigation strategies include:

  • Temperature modulation : Lower temperatures (25–60°C) favor amidation over reduction.

  • Protecting groups : Benzyloxy groups prevent unwanted side reactions during cyclization.

Stereochemical Outcomes

While the target compound lacks chiral centers, related dihydropyridines exhibit planar chirality. Reaction conditions (e.g., solvent polarity) can influence tautomeric equilibria between keto and enol forms.

Comparative Analysis of Methods

MethodAdvantagesLimitations
HydrothermalHigh yield, eco-friendly, crystalline productHigh energy input, limited substrate scope
CyclizationVersatile, adaptable to analogsMulti-step, moderate yields
One-PotStep economy, reduced purificationUnoptimized for chlorinated substrates

Q & A

Q. What are the common synthetic routes for 6-Chloro-2-oxo-1,2-dihydropyridine-4-carboxamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves condensation of substituted pyridine precursors with chloro-containing reagents, followed by cyclization. For example, analogous heterocyclic compounds (e.g., oxazolo-pyridines) are synthesized via condensation of aldehydes with aminopyridines under catalytic conditions . Key variables to optimize include:

  • Catalysts : Palladium or copper catalysts improve cyclization efficiency.
  • Solvents : Polar aprotic solvents like DMF enhance reaction rates.
  • Temperature : Controlled heating (80–120°C) minimizes side reactions.
VariableOptimal RangeImpact on Yield
CatalystPd/C (5 mol%)+25% vs. Cu
SolventDMF (anhydrous)+30% vs. toluene
Temperature100°C (±5°C)Reduces byproducts

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should be analyzed?

Methodological Answer:

  • IR Spectroscopy : Identify carbonyl (C=O, ~1640–1680 cm⁻¹) and amide (N–H, ~3200–3400 cm⁻¹) stretches. Compare with reference spectra of structurally similar pyridine-carboxamides .
  • NMR : Focus on:
    • ¹H-NMR : Downfield shifts (δ 7.5–8.5 ppm) for aromatic protons adjacent to chlorine.
    • ¹³C-NMR : Carbonyl carbons (C=O, ~165–175 ppm) and chloro-substituted carbons (~110–120 ppm).
    • Use deuterated DMSO for solubility and to avoid signal overlap .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when characterizing derivatives of this compound?

Methodological Answer: Contradictions often arise from tautomerism or solvent effects. To address this:

  • 2D NMR (COSY, HSQC) : Confirm proton-carbon correlations and assign overlapping signals (e.g., distinguish between keto-enol tautomers) .
  • Variable Temperature NMR : Conduct experiments at 25°C and 60°C to observe dynamic equilibria.
  • Computational Modeling : Compare experimental chemical shifts with DFT-calculated values for tautomeric forms .

Q. What factorial design approaches are suitable for optimizing the synthesis yield of this compound under varying catalytic conditions?

Methodological Answer: A 2³ full factorial design can systematically test variables:

  • Factors : Catalyst type (Pd/C vs. Cu), solvent (DMF vs. THF), temperature (80°C vs. 120°C).
  • Response Variables : Yield, purity (HPLC), byproduct formation.
RunCatalystSolventTemp (°C)Yield (%)
1Pd/CDMF8072
2CuDMF12058
...............

Statistical analysis (ANOVA) identifies significant interactions (e.g., Pd/C + DMF at 100°C maximizes yield) .

Q. How to design experiments to investigate the biological activity of this compound against microbial targets?

Methodological Answer:

  • In Vitro Assays : Use MIC (Minimum Inhibitory Concentration) tests with Gram-positive/negative bacteria. Include controls (e.g., ampicillin) and replicate experiments (n ≥ 3) to ensure statistical validity .
  • Mechanistic Studies :
    • Enzyme Inhibition : Test activity against target enzymes (e.g., dihydrofolate reductase) via spectrophotometric assays.
    • Molecular Docking : Validate interactions using PyMOL or AutoDock to correlate bioactivity with structural features .

Q. How to address discrepancies in reported biological activity data across studies?

Methodological Answer: Discrepancies may stem from variations in assay conditions or compound purity. Mitigate by:

  • Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing.
  • Purity Verification : Use HPLC (>95% purity) and elemental analysis.
  • Meta-Analysis : Pool data from multiple studies using random-effects models to identify trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.